

# Fesoterodine in Head-to-Head Clinical Trials: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Fesoterodine

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **fesoterodine** with other leading antimuscarinic agents for the treatment of overactive bladder (OAB). Supported by experimental data from head-to-head clinical trials, this document summarizes efficacy and safety profiles, details experimental protocols, and visualizes key biological and procedural pathways.

**Fesoterodine** is a competitive muscarinic receptor antagonist. Its active metabolite, 5-hydroxymethyl tolterodine, is responsible for its therapeutic effect. By blocking muscarinic receptors in the bladder, particularly the M2 and M3 subtypes, **fesoterodine** reduces involuntary detrusor muscle contractions, thereby alleviating the symptoms of OAB such as urinary urgency, frequency, and urge incontinence.<sup>[1][2]</sup>

## Comparative Efficacy of Fesoterodine

Head-to-head clinical trials have established the comparative efficacy of **fesoterodine** against other commonly prescribed antimuscarinics. The following tables summarize the key efficacy outcomes from these studies.

### Fesoterodine vs. Tolterodine ER

Efficacy Outcome	Fesoterodine 8 mg	Tolterodine ER 4 mg	Placebo	Study Details
Change in Urgency Urinary Incontinence (UUI) Episodes/24h	Statistically significant improvement vs. Tolterodine ER and Placebo[3]	Significant improvement vs. Placebo	-	Pooled analysis of two 12-week, randomized, double-blind trials.[4]
Change in Micturitions/24h	Statistically significant improvement vs. Tolterodine ER and Placebo[4]	Significant improvement vs. Placebo	-	Post hoc analysis of two double-blind trials.[4]
Change in Mean Voided Volume/Micturition	Statistically significant improvement vs. Tolterodine ER and Placebo[4]	No significant improvement vs. Placebo	-	Post hoc analysis of two double-blind trials.[4]
Diary Dry Rate	Significantly higher vs. Tolterodine ER and Placebo	Significantly higher vs. Placebo	-	Pooled analysis of two 12-week, randomized, double-blind trials.[4]

## Fesoterodine vs. Solifenacin

Efficacy Outcome	Fesoterodine 4 mg	Solifenacin 5 mg	Study Details
Overactive Bladder Symptom Score (OABSS)	No statistically significant difference	No statistically significant difference	A prospective, randomized study comparing daily doses over 12 weeks.[5][6]
Patient-Reported Outcomes	Similar improvements	Similar improvements	A prospective, randomized study comparing daily doses over 12 weeks.[5][6]

## Fesoterodine vs. Oxybutynin ER (Pediatric Population)

Efficacy Outcome	Fesoterodine 4-8 mg	Oxybutynin ER 10-20 mg	Study Details
Change in Daily Urinary Frequency	Improvement observed	Improvement observed	A non-inferiority, randomized, double-blind, crossover trial in children aged 5-14 years. <a href="#">[7]</a> <a href="#">[8]</a>
Change in Daily Urinary Incontinence Episodes	Improvement observed	Improvement observed	A non-inferiority, randomized, double-blind, crossover trial in children aged 5-14 years. <a href="#">[7]</a> <a href="#">[8]</a>
Change in Bladder Capacity	Improvement observed	Improvement observed	A non-inferiority, randomized, double-blind, crossover trial in children aged 5-14 years. <a href="#">[7]</a> <a href="#">[8]</a>
Overall Efficacy	Similar to Oxybutynin ER	Similar to Fesoterodine	No clinical or statistical difference was shown between efficacy measures for fesoterodine or oxybutynin. <a href="#">[7]</a>

## Comparative Safety and Tolerability

The safety profile of **fesoterodine** is consistent with the antimuscarinic class of drugs. The most common adverse events are dry mouth and constipation.

## Fesoterodine vs. Tolterodine ER

Adverse Event	Fesoterodine 8 mg	Tolterodine ER 4 mg	Placebo	Study Details
Dry Mouth	Higher incidence vs. Tolterodine ER and Placebo[9]	Higher incidence vs. Placebo	-	Pooled analysis of three double-blind, randomized controlled trials. [9]
Constipation	Higher incidence vs. Tolterodine ER and Placebo[9]	Higher incidence vs. Placebo	-	Pooled analysis of three double-blind, randomized controlled trials. [9]
Withdrawal due to Adverse Events	Statistically significantly higher in one of three studies vs. Tolterodine ER[9]	Lower incidence vs. Fesoterodine 8 mg	-	Pooled analysis of three double-blind, randomized controlled trials. [9]

## Fesoterodine vs. Solifenacin

Adverse Event	Fesoterodine 4 mg	Solifenacin 5 mg	Study Details
Discontinuation due to Side Effects	More frequent (10.2%)	Less frequent (0%)	A prospective, randomized study.[5]

## Fesoterodine vs. Oxybutynin ER (Pediatric Population)

Adverse Event	Fesoterodine 4-8 mg	Oxybutynin ER 10-20 mg	Study Details
Dry Mouth/Constipation	No significant difference	No significant difference	A non-inferiority, randomized, double-blind, crossover trial. [7][8]
Increase in Heart Rate	10.1 beats/minute increase (p<0.01)[7][10]	-1.9 beats/minute change (p=non-significant)[7][10]	A non-inferiority, randomized, double-blind, crossover trial. [7][8]
Serious Adverse Events	No life-threatening or serious adverse events occurred.[7]	No life-threatening or serious adverse events occurred.[7]	A non-inferiority, randomized, double-blind, crossover trial. [7][8]

## Experimental Protocols

### Fesoterodine vs. Tolterodine ER Head-to-Head Trial

- Study Design: These were typically 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[4]
- Patient Population: Subjects with symptoms of OAB for at least 6 months, including a mean of  $\geq 8$  micturitions and  $\geq 1$  urgency urinary incontinence (UUI) episode per 24 hours.[4]
- Interventions: Patients were randomized to receive **fesoterodine** (4 mg for one week, then 8 mg for 11 weeks), tolterodine ER (4 mg once daily), or placebo.[4]
- Outcome Measures: The primary endpoint was the change from baseline in UUI episodes per 24 hours. Secondary endpoints included changes in micturition frequency, mean voided volume, and patient-reported outcomes using validated questionnaires.[4]

### Fesoterodine vs. Solifenacin Head-to-Head Trial

- Study Design: A prospective, randomized clinical trial conducted over 12 weeks.[5][11]

- Patient Population: Patients diagnosed with OAB were randomized into two groups.[\[5\]](#)[\[11\]](#)
- Interventions: Group 1 received solifenacin 5 mg per day, and Group 2 received **fesoterodine** 4 mg per day.[\[5\]](#)[\[11\]](#)
- Outcome Measures: The primary outcome was the change in the Overactive Bladder Symptom Score (OABSS) at weeks 4 and 12. Treatment costs and side effects were also evaluated.[\[5\]](#)[\[11\]](#)

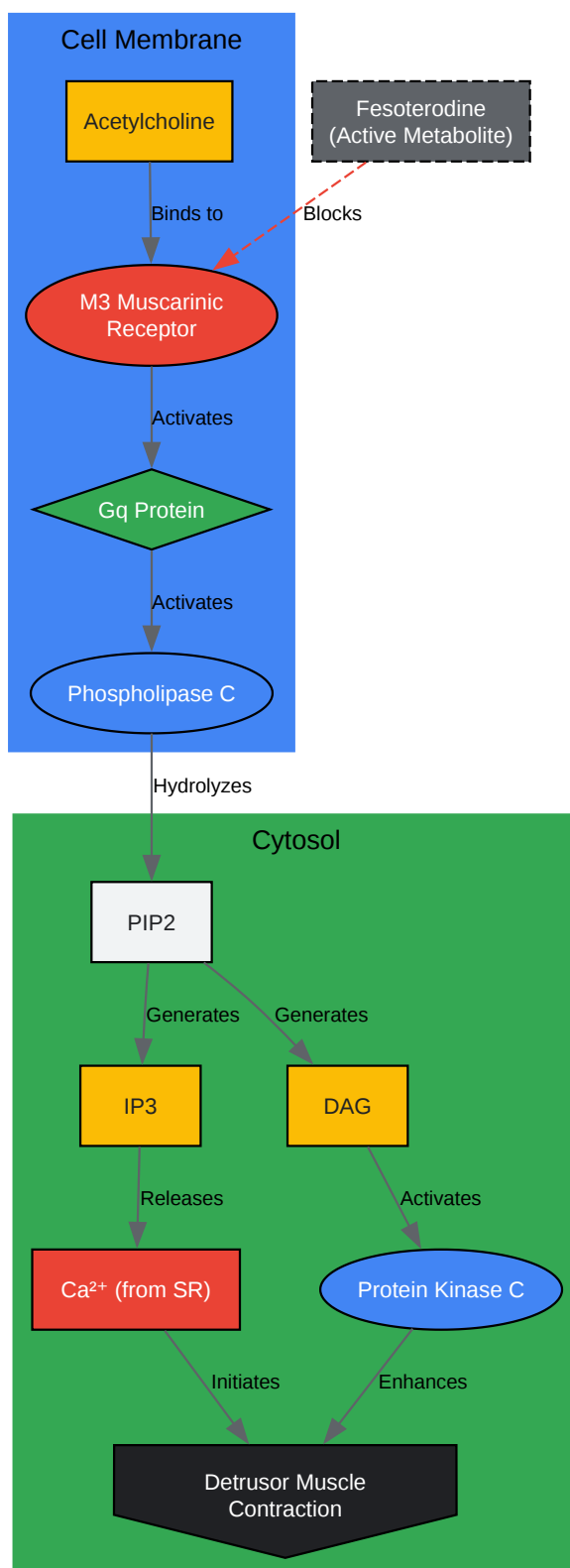
## Fesoterodine vs. Oxybutynin ER Head-to-Head Trial (Pediatric)

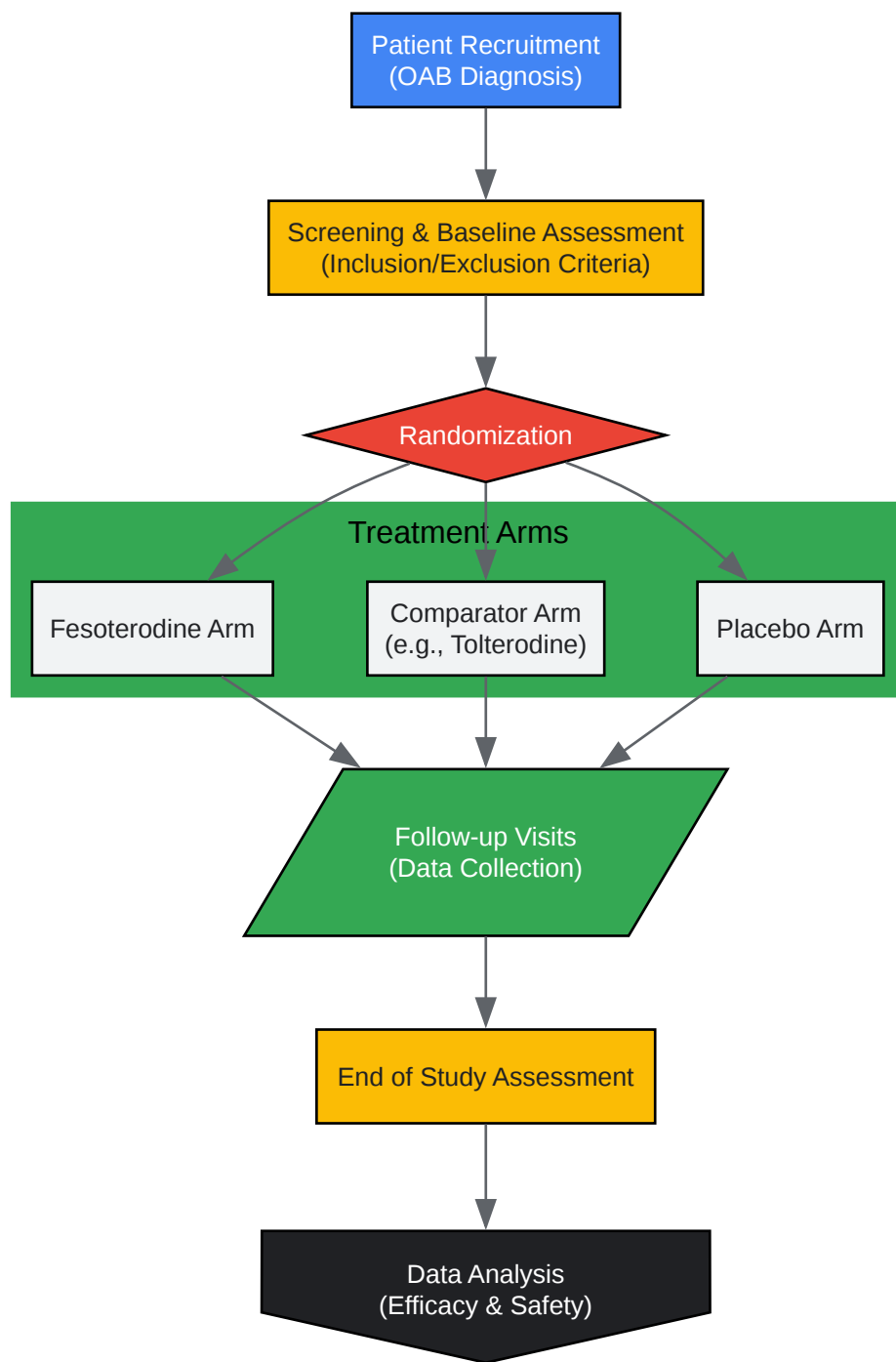
- Study Design: A non-inferiority, randomized, double-blind, crossover trial.[\[7\]](#)[\[12\]](#)
- Patient Population: Children aged 5-14 years with OAB.[\[7\]](#)[\[12\]](#)
- Interventions: Patients received either **fesoterodine** (4-8 mg once daily) or oxybutynin ER (10-20 mg once daily) for eight weeks, followed by a three-day washout period before crossing over to the other treatment for another eight weeks. Dose up-titration was permitted.[\[7\]](#)[\[12\]](#)
- Outcome Measures: Endpoints were assessed through changes in voiding diaries, Patient's Perception of Bladder Condition (PPBC) score, adverse events, vital signs, electrocardiogram, post-void residual, urinalysis, and blood tests.[\[7\]](#)[\[12\]](#)

## Signaling Pathways and Experimental Workflows

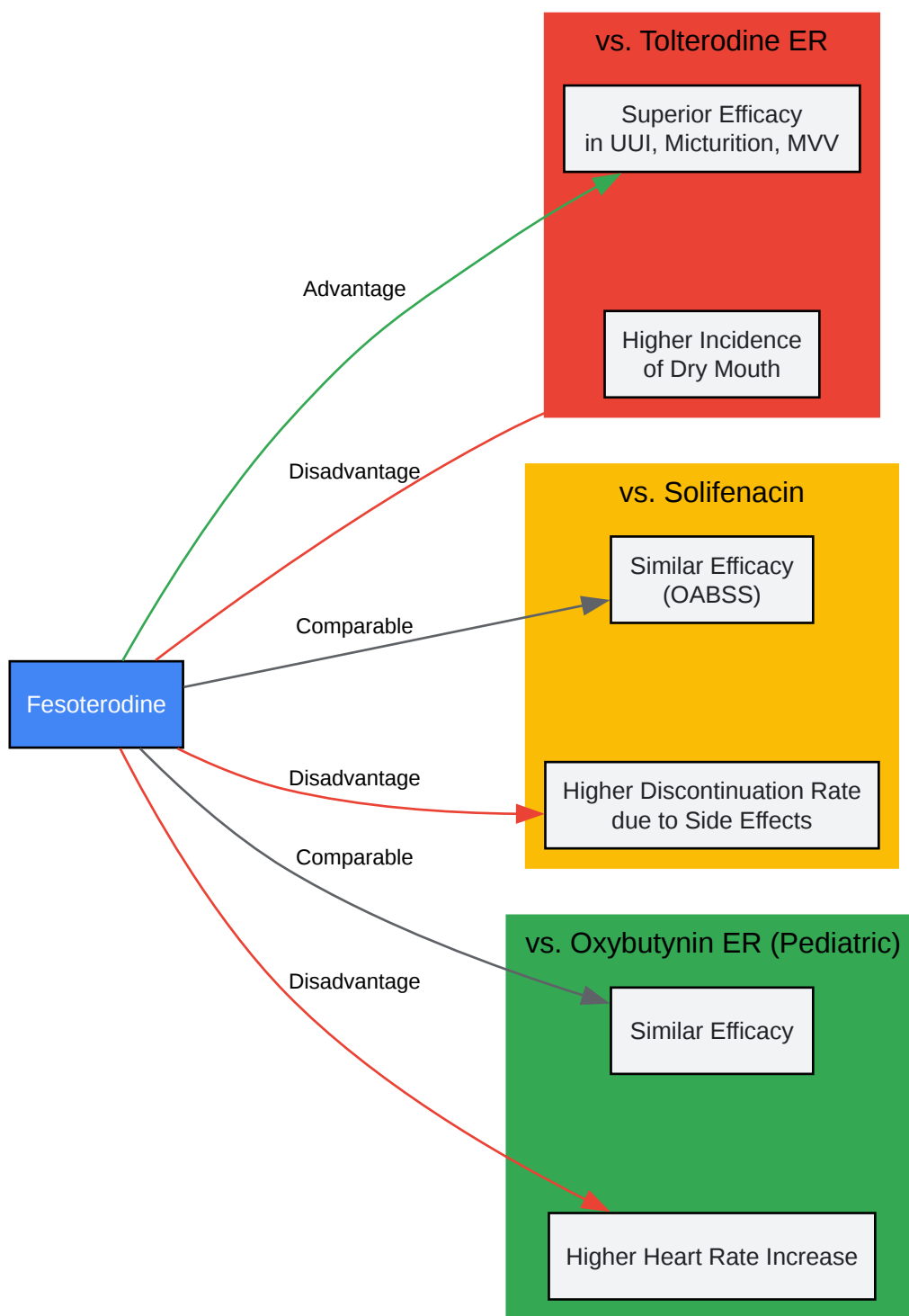
### Muscarinic Receptor Signaling in Detrusor Muscle

Antimuscarinic drugs exert their effect by blocking the action of acetylcholine on muscarinic receptors in the bladder wall. The M3 receptor is primarily responsible for detrusor contraction.[\[13\]](#) The signaling cascade involves G-protein coupling and downstream effector activation, leading to an increase in intracellular calcium and subsequent muscle contraction.[\[14\]](#)









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## References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of fesoterodine 8 mg in subjects with overactive bladder after a suboptimal response to tolterodine ER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of fesoterodine versus tolterodine in older and younger subjects with overactive bladder: a post hoc, pooled analysis from two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of solifenacin and fesoterodine in treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, crossover trial comparing the efficacy and safety of fesoterodine and extended-release oxybutynin in children with overactive bladder with 12-month extension on fesoterodine: The FOXY study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, crossover trial comparing the efficacy and safety of fesoterodine and extended-release oxybutynin in children with overactive bladder with 12-month extension on fesoterodine: The FOXY study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cda-amc.ca [cda-amc.ca]
- 10. cuaj.ca [cuaj.ca]
- 11. urotoday.com [urotoday.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. urology-textbook.com [urology-textbook.com]
- 14. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and  $\beta$ -adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
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